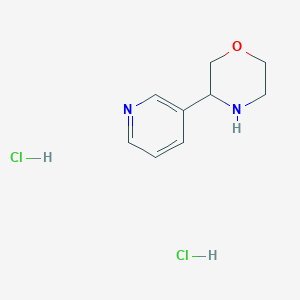

4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

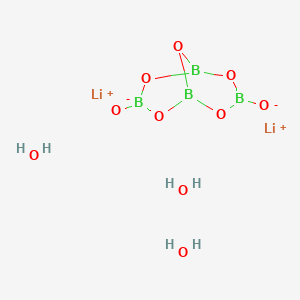

4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride is a chemical compound with the CAS Number: 1965310-11-5 . It has a molecular weight of 181.62 and its IUPAC name is methyl 4-aminotetrahydrofuran-3-carboxylate hydrochloride . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

4-ATF-3-CME-HCl has many applications in scientific research. It is used in the synthesis of various compounds, such as chiral compounds, and can also be used as a reactant in organic reactions. It is also used in the synthesis of peptides and proteins, as well as in the synthesis of other organic compounds. Additionally, 4-ATF-3-CME-HCl can be used as a starting material for the synthesis of other compounds, such as phosphonates and sulfonamides.

Mecanismo De Acción

The mechanism of action of 4-ATF-3-CME-HCl is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate. This proton donation is believed to be responsible for the catalytic activity of the compound. Additionally, it is believed that the compound can act as a Lewis acid, accepting electrons from the substrate and forming a covalent bond.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-ATF-3-CME-HCl are not fully understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, and can also act as an antioxidant. Additionally, it is believed that the compound can act as an anti-inflammatory agent and can also act as an anti-cancer agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-ATF-3-CME-HCl in lab experiments include its low cost and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is highly soluble in water and can be difficult to handle in aqueous solutions. Additionally, the compound is toxic and should be handled with caution.

Direcciones Futuras

The potential future directions of 4-ATF-3-CME-HCl include the development of new synthesis methods and the exploration of new applications, such as in drug design and development. Additionally, further research into the biochemical and physiological effects of the compound could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of the compound could lead to the development of new catalysts and reagents.

Métodos De Síntesis

4-ATF-3-CME-HCl can be synthesized from the reaction of 4-amino-tetrahydro-furan-3-carboxylic acid and methyl chloride in the presence of an acid catalyst. The reaction takes place in a solution of dichloromethane and the product is isolated by filtration. The product is then recrystallized from a solution of methanol and water to obtain 4-ATF-3-CME-HCl.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

IUPAC Name |

methyl 4-aminooxolane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQJAEXTMMVOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1965310-11-5 |

Source

|

| Record name | 3-Furancarboxylic acid, 4-aminotetrahydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)

![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)

![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)

![cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate](/img/structure/B6304716.png)